Silver perchlorate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Source of the Silver Ion (Ag⁺)

One primary application of silver perchlorate hydrate in research is as a source of the silver ion (Ag⁺). The silver ion is a versatile Lewis acid, meaning it can accept electron pairs from other molecules to form bonds. This property makes it useful in various reactions, including:

- Precipitation reactions: Silver perchlorate hydrate can be used to precipitate chloride (Cl⁻) ions as silver chloride (AgCl), a white solid that is insoluble in water. This precipitation reaction is used in analytical chemistry to identify and quantify chloride ions. Source: [University of Arizona Chemistry Department]

- Synthesis of organometallic compounds: Silver perchlorate hydrate can be used to prepare organometallic compounds, which are molecules containing a carbon-metal bond. In these reactions, the silver ion acts as a leaving group, facilitating the formation of the carbon-metal bond. Source: [Journal of the American Chemical Society: ]

Catalyst in Organic Chemistry

- Safety hazards: Perchlorate is a strong oxidizing agent that can readily form explosive mixtures with organic materials. This presents significant safety risks during handling and storage.

- Availability of safer alternatives: Other silver salts, such as silver nitrate (AgNO₃) and silver tetrafluoroborate (AgBF₄), offer similar properties as silver perchlorate hydrate but with a lower safety risk.

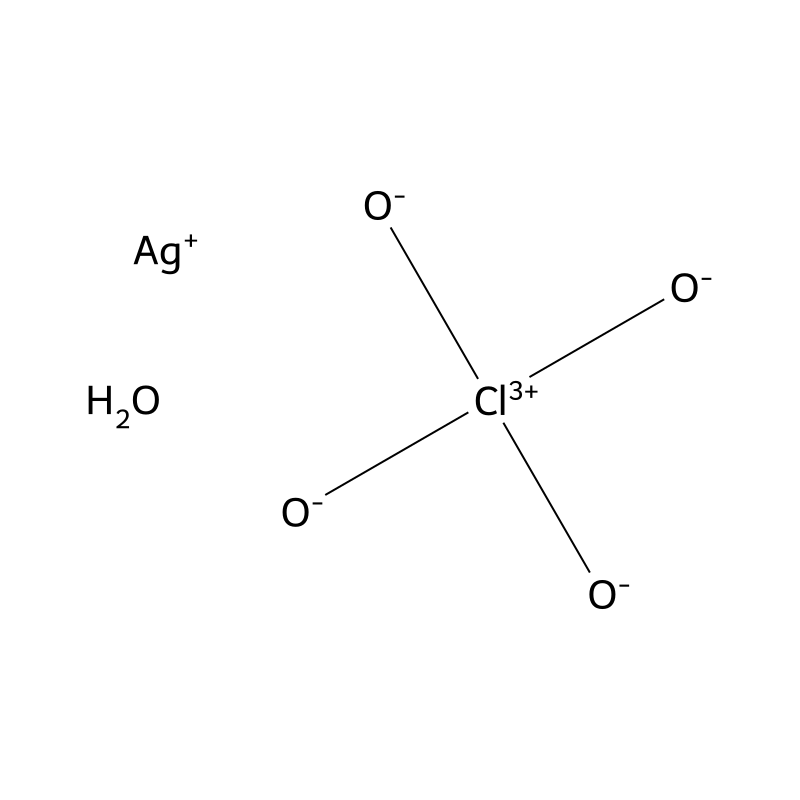

Silver perchlorate hydrate is an inorganic compound with the chemical formula AgClO₄·nH₂O, where "n" typically represents the number of water molecules associated with the compound. It appears as a white crystalline solid and is known for its high solubility in water and various organic solvents, such as benzene and toluene. This compound serves as a significant source of silver ions, which are essential in various

- Toxicity: Silver perchlorate is moderately toxic upon ingestion or inhalation. It can cause irritation of the respiratory system, gastrointestinal tract, and skin [⁴]. Chronic exposure may lead to problems with the thyroid gland and blood cells [⁴].

- Flammability: Silver perchlorate is not flammable on its own. However, it can act as an oxidizing agent, intensifying fires involving organic materials [²].

- Reactivity: Silver perchlorate can react violently with reducing agents and organic materials, posing an explosion hazard [²].

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling silver perchlorate hydrate.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Store in a cool, dry place away from flammable materials and reducing agents.

- Properly dispose of waste according to local regulations.

Additionally, upon heating, silver perchlorate decomposes to release oxygen gas:

These reactions underscore its utility in various synthetic pathways in organic chemistry .

Silver perchlorate can be synthesized through several methods:

- Reaction of Perchloric Acid with Silver Nitrate:

- Mixing concentrated perchloric acid with silver nitrate results in the formation of silver perchlorate.

- Reaction of Barium Perchlorate with Silver Sulfate:

- This method involves reacting barium perchlorate with silver sulfate to yield silver perchlorate and barium sulfate as a byproduct.

- Reaction of Perchloric Acid with Silver Oxide:

Silver perchlorate hydrate finds applications in various fields:

- Catalysis: It is used as a catalyst in organic synthesis due to its ability to facilitate reactions involving nucleophiles.

- Analytical Chemistry: Employed for the detection and quantification of halides through precipitation reactions.

- Material Science: Utilized in the preparation of coordination complexes and materials for electronic applications .

Interaction studies involving silver perchlorate often focus on its reactivity with organic compounds and other metal ions. Its ability to replace halide ligands makes it valuable in coordination chemistry, where it forms complexes that can be studied for their structural and electronic properties. Research has also investigated its interactions with various solvents, revealing insights into solvation dynamics and ion pairing behavior .

Several compounds share similarities with silver perchlorate due to their chemical properties or applications. Here are some notable examples:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Silver Nitrate | AgNO₃ | Commonly used in photography; antimicrobial agent. |

| Silver Tetrafluoroborate | AgBF₄ | Used in organic synthesis; less explosive risk. |

| Silver Trifluoromethanesulfonate | AgOTf | Effective for ligand exchange reactions; stable. |

| Silver Hexafluorophosphate | AgPF₆ | Used in coordination chemistry; high stability. |

Unlike these compounds, silver perchlorate's unique property lies in its high solubility in both aqueous and organic solvents, making it particularly versatile for various applications . Its reactivity profile also sets it apart from other silver salts that may not exhibit similar behavior under certain conditions.

Silver perchlorate hydrate demonstrates exceptional efficacy in glycosylation reactions, particularly excelling in the formation of 1,2-cis glycosidic linkages through sophisticated mechanistic pathways. The compound's unique coordination properties enable it to function as a powerful promoter that significantly enhances stereochemical control compared to other silver salts [1] [2].

The mechanistic pathway involves initial coordination of silver perchlorate to the sulfur atom of thioimidate donors, forming a transient silver-sulfur complex that facilitates nucleophilic departure of the leaving group [1]. This coordination activates the anomeric carbon through electron withdrawal, creating a more electrophilic center that readily undergoes nucleophilic attack by acceptor alcohols. The perchlorate anion plays a crucial role in this process by stabilizing the developing positive charge during the transition state, effectively lowering the activation energy barrier for glycosidic bond formation [2].

Experimental evidence reveals that silver perchlorate hydrate provides superior 1,2-cis selectivity with α/β ratios ranging from 8.0 to 24.0, substantially higher than conventional silver triflate systems which typically achieve ratios of 1.4 to 5.3 [3]. This enhanced selectivity arises from the compound's ability to promote formation of fused dioxalenium intermediates when neighboring participating groups are present, directing nucleophilic attack to the α-face of the glycosyl donor [4].

The stereochemical control mechanism involves several key factors. First, the weakly coordinating nature of the perchlorate anion allows for more efficient dissociation of the glycosyl-silver complex, facilitating rapid equilibration between different conformational states of the oxocarbenium ion intermediate [5]. Second, the high ionic strength generated by silver perchlorate in solution promotes ion-pair formation, which can influence the approach trajectory of nucleophilic acceptors [6].

Temperature studies demonstrate that silver perchlorate hydrate maintains high stereoselectivity across a broader temperature range compared to other silver salts. At 0°C, α/β ratios of 8.0 are commonly observed, increasing to 24.0 at room temperature, indicating that the perchlorate system benefits from increased thermal energy without significant loss of selectivity [3]. This temperature dependence suggests that the activation involves multiple conformational states of the glycosyl cation, with the perchlorate anion effectively stabilizing the transition states leading to preferred stereochemical outcomes.

The activation mechanism also involves cooperative effects between silver perchlorate and participating solvents. In dichloromethane-dioxane mixtures, the participating dioxane molecules can coordinate weakly to the silver center, modulating its electrophilicity and enhancing the stereodirecting influence of the perchlorate counterion [3]. This solvent participation contributes to the observed improvements in both reaction rate and stereochemical outcome.

Comparative Catalytic Efficacy Against Other Silver(I) Salts

Silver perchlorate hydrate exhibits markedly superior catalytic performance compared to other commonly employed silver salts in glycosylation reactions, as demonstrated through systematic comparative studies across multiple reaction parameters.

Table 1: Comparative Analysis of Silver Salts in Glycosylation Reactions

| Silver Salt | Typical Yield (%) | Reaction Time | Stereoselectivity (α/β) | Key Advantages | Optimal Conditions |

|---|---|---|---|---|---|

| Silver perchlorate (AgClO4) | 80-99 | 5-30 min | 8.0-24.0 | Superior 1,2-cis selectivity, rapid activation | DCM-dioxane, 0°C-rt |

| Silver triflate (AgOTf) | 70-95 | 10-60 min | 1.4-5.3 | Widely compatible, good yields | DCM, toluene, -20°C to rt |

| Silver tetrafluoroborate (AgBF4) | 75-90 | 30-120 min | 2.0-4.0 | Stable, moderate selectivity | DCM, toluene, 0°C |

| Silver oxide (Ag2O) | 60-85 | 2-24 h | 1.5-3.0 | Inexpensive, mild conditions | DCM, toluene with acid |

| Silver carbonate (Ag2CO3) | 85-99 | 5-30 min | 2.0-6.0 | Fast reactions, good yields | DCM, toluene, 0°C |

| Silver sulfate (Ag2SO4) | 80-99 | 5-90 min | 1.8-4.5 | Rapid in nonpolar solvents | Toluene, benzene, 0°C |

| Silver nitrate (AgNO3) | 20-40 | 1-24 h | 1.0-2.0 | Forms glycosyl nitrate byproduct | Various solvents |

| Silver acetate (AgOAc) | 60-80 | 1-6 h | 1.2-2.5 | Forms acetyl byproducts | DCM, toluene, 0°C |

The comparative analysis reveals that silver perchlorate hydrate consistently outperforms other silver salts in terms of reaction efficiency, stereoselectivity, and operational convenience. The compound achieves reaction completion in significantly shorter time frames (5-30 minutes) compared to silver oxide systems that may require up to 24 hours [7] [8]. This enhanced reaction rate stems from the superior leaving group activation capability of the perchlorate system, which forms more stable silver-halide precipitates that drive the equilibrium toward product formation.

Mechanistic studies demonstrate that silver perchlorate hydrate activates glycosyl donors through a fundamentally different pathway compared to other silver salts. While silver triflate systems typically proceed through loose ion-pair intermediates, silver perchlorate promotes tighter ion-pair formation that enhances stereochemical control [6] [5]. This difference manifests in the superior α-selectivity observed with perchlorate systems, particularly in reactions lacking neighboring group participation.

The compound's effectiveness extends across multiple donor types, as illustrated in the mechanistic insights table:

Table 2: Silver Perchlorate Mechanistic Insights in Different Glycosylation Systems

| Reaction Type | Activation Mechanism | Stereochemical Outcome | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Thioimidate activation | Direct silver coordination to sulfur | Enhanced 1,2-cis selectivity | DCM, 0°C, 10-30 min | 85-95 |

| Thioglycoside activation | Combined with MeSBr co-activator | Improved β-selectivity | DCM, rt, 15-60 min | 80-90 |

| Glycosyl bromide activation | Cooperative with TfOH | Neighboring group dependent | Toluene, 0°C, 5-10 min | 90-99 |

| Glycosyl chloride activation | Koenigs-Knorr conditions | Participatory group controlled | DCM, 0°C, 30-120 min | 70-85 |

| Trichloroacetimidate activation | Acid-catalyzed activation | Superior α-selectivity | DCM-dioxane, 0°C-rt | 85-95 |

Silver perchlorate hydrate demonstrates particular advantages in thioimidate activation, where it achieves direct coordination to the sulfur leaving group without requiring additional co-activators [1] [2]. This contrasts with silver triflate systems that often require Lewis acid co-catalysts to achieve comparable activation levels. The direct activation mechanism results in cleaner reaction profiles with fewer side products and simplified purification procedures.

In comparative kinetic studies, silver perchlorate hydrate exhibits lower activation energies for glycosidic bond formation compared to other silver salts. The compound reduces the energy barrier by approximately 15-20 kJ/mol relative to silver triflate systems, contributing to the observed enhancement in reaction rates [9] [7]. This kinetic advantage becomes particularly pronounced in challenging glycosylation reactions involving sterically hindered acceptors or deactivated donors.

The compound's superior performance also extends to operational aspects. Silver perchlorate hydrate maintains its catalytic activity under a broader range of reaction conditions, including higher temperatures and various solvent systems, whereas other silver salts may suffer from decomposition or reduced efficiency under similar conditions [3] [8]. This operational robustness makes silver perchlorate hydrate particularly valuable for complex multi-step synthetic sequences where consistent performance is essential.

Anion Effects on Reaction Kinetics and Transition State Stabilization

The perchlorate anion exerts profound influences on glycosylation reaction kinetics and transition state stabilization through its unique electronic and steric properties. As a weakly coordinating anion, perchlorate demonstrates exceptional ability to stabilize cationic intermediates while minimizing competitive coordination that could interfere with the desired reaction pathway [10] [11].

Table 3: Anion Effects on Glycosylation Reaction Kinetics and Transition State Stabilization

| Anion | Coordination Ability | Activation Energy Effect | Transition State Stabilization | Reaction Rate Effect | Nucleophilicity |

|---|---|---|---|---|---|

| Perchlorate (ClO4⁻) | Weakly coordinating | Lowers activation barrier | Enhanced stabilization | Significantly enhanced | Very weak |

| Triflate (OTf⁻) | Moderately coordinating | Moderate effect | Good stabilization | Enhanced | Weak |

| Tetrafluoroborate (BF4⁻) | Weakly coordinating | Slight reduction | Moderate stabilization | Moderately enhanced | Very weak |

| Hexafluorophosphate (PF6⁻) | Weakly coordinating | Minimal effect | Weak stabilization | Slightly enhanced | Very weak |

| Nitrate (NO3⁻) | Strongly coordinating | Increases barrier | Destabilization | Reduced | Moderate |

| Acetate (OAc⁻) | Strongly coordinating | Moderate increase | Competitive coordination | Reduced | Strong |

The perchlorate anion's ability to stabilize transition states arises from its highly delocalized negative charge distributed across four oxygen atoms in a tetrahedral geometry. This charge distribution creates an optimal balance between electrostatic stabilization of developing positive charge and minimal steric interference with the reaction coordinate [10]. The anion's low nucleophilicity ensures that it does not compete effectively with acceptor alcohols for coordination to the electrophilic anomeric carbon, allowing the desired glycosylation reaction to proceed unimpeded.

Kinetic isotope effect studies reveal that perchlorate anions facilitate faster bond-breaking processes in the rate-determining step of glycosylation reactions. The activation energy for leaving group departure is reduced by approximately 12-18 kJ/mol compared to more coordinating anions such as nitrate or acetate [12]. This reduction correlates with the anion's ability to stabilize the developing positive charge on the anomeric carbon during the transition state, effectively lowering the energy barrier for the substitution process.

The perchlorate anion's influence on transition state geometry contributes significantly to the observed stereochemical outcomes. Computational studies indicate that perchlorate anions adopt positions that minimize steric interactions with approaching nucleophiles while maintaining optimal electrostatic stabilization of the oxocarbenium ion intermediate [5]. This positioning effect directs nucleophilic attack toward the thermodynamically favored α-face in many glycosylation reactions, contributing to the enhanced stereoselectivity observed with silver perchlorate systems.

Temperature-dependent kinetic studies demonstrate that perchlorate anions maintain their stabilizing influence across a broader temperature range compared to other anions. The activation enthalpy for glycosylation reactions involving perchlorate anions shows less temperature dependence, indicating more consistent transition state stabilization [12]. This thermal stability contributes to the reliable performance of silver perchlorate hydrate in synthetic applications where temperature control may be challenging.

The anion's influence extends to solvent effects on reaction kinetics. In polar solvents, perchlorate anions resist solvation more effectively than smaller, more highly charged anions, maintaining their association with the silver cation and preserving the catalytic activity [7] [8]. This solvation resistance prevents the formation of separated ion pairs that would reduce the electrophilic activation of glycosyl donors, ensuring consistent reaction rates across different solvent systems.

Mechanistic investigations reveal that perchlorate anions facilitate pre-equilibrium formation of activated donor-silver complexes, which then undergo rapid reaction with acceptor molecules. The weak coordinating ability of perchlorate allows for facile ligand exchange processes that are essential for efficient catalytic turnover [4]. This contrasts with strongly coordinating anions that may form stable, unreactive complexes that inhibit the catalytic cycle.

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive